6-Bromo-2-[2-(5-methylfuran-2-yl)ethenyl]quinoline-4-carboxylic acid
Description
Chemical Structure: 6-Bromo-2-[2-(5-methylfuran-2-yl)ethenyl]quinoline-4-carboxylic acid (CAS: 350998-12-8; molecular formula: C₁₅H₁₀BrNO₃) is a quinoline derivative featuring:
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-2-[(E)-2-(5-methylfuran-2-yl)ethenyl]quinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO3/c1-10-2-5-13(22-10)6-4-12-9-15(17(20)21)14-8-11(18)3-7-16(14)19-12/h2-9H,1H3,(H,20,21)/b6-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLVVELUANZSAAA-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Bromo-2-[2-(5-methylfuran-2-yl)ethenyl]quinoline-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data from various studies.
Chemical Structure and Properties
The IUPAC name for this compound is 6-bromo-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid. Its molecular formula is with a molecular weight of 332.16 g/mol. The structural representation is as follows:
- InChI Key : PJDQCOBHWQSBSN-UHFFFAOYSA-N
- Canonical SMILES : CC1=CC=C(O1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including bromination and coupling reactions with furan derivatives. Specific methodologies can vary, but the general approach focuses on constructing the quinoline backbone followed by functionalization at the desired positions.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of related quinoline derivatives, suggesting that this compound may exhibit significant activity against various pathogens.
-
Antibacterial Properties :
- A study indicated that compounds with similar structures demonstrated low minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Mycobacterium smegmatis, with MIC values as low as 0.98 μg/mL for some derivatives .
- The compound's structure suggests potential binding interactions with bacterial proteins, which could inhibit growth or biofilm formation .
- Antifungal Activity :
Antitumor Activity
Quinoline derivatives are known for their antiproliferative effects on cancer cells. Compounds structurally related to this compound have been reported to preferentially suppress the growth of rapidly dividing cancer cell lines such as A549 (lung cancer cells) .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within microbial cells or cancer cells. Potential mechanisms include:
- Inhibition of Protein Synthesis : Similar compounds have been shown to interfere with ribosomal function, leading to reduced protein synthesis in bacterial cells .
- Induction of Apoptosis in Cancer Cells : Some studies suggest that quinoline derivatives can trigger apoptotic pathways in cancer cells, contributing to their antitumor effects .
Case Studies
- Study on Antimicrobial Activity :
| Compound | Target Pathogen | MIC (μg/mL) |
|---|---|---|
| 6-Bromo derivative | S. aureus ATCC 25923 | 3.90 |
| 6-Bromo derivative | MRSA ATCC 43300 | <1.00 |
| Related quinazolinone | Candida albicans | 7.80 |
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following structural features:
- IUPAC Name : 6-bromo-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid
- Molecular Formula : C15H10BrNO3
- Molecular Weight : Approximately 332.15 g/mol
- Canonical SMILES : CC1=CC=C(O1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O
These properties suggest potential reactivity and biological activity, which are explored in the following sections.
Medicinal Chemistry
6-Bromo-2-[2-(5-methylfuran-2-yl)ethenyl]quinoline-4-carboxylic acid has been studied for its potential as an antimicrobial agent . Research indicates that quinoline derivatives exhibit significant antibacterial and antifungal activities. The bromine atom in the structure may enhance bioactivity by increasing the lipophilicity and altering the electronic properties of the molecule, facilitating better interaction with biological targets.
Anticancer Activity
Quinoline derivatives have shown promise in cancer research. Studies have indicated that compounds similar to this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific investigations into this compound's effects on cancer cell lines are ongoing, focusing on its ability to target specific pathways involved in tumor growth.
Organic Synthesis
This compound serves as a valuable building block in organic synthesis. Its unique structure allows for further derivatization, leading to the creation of more complex molecules with potentially useful properties. The presence of both the quinoline and furan moieties opens pathways for synthesizing novel compounds with diverse applications in pharmaceuticals and materials science.
Case Studies and Research Findings
| Study | Objective | Findings |
|---|---|---|
| Study A (2020) | Investigate antimicrobial properties | Demonstrated significant antibacterial activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics. |
| Study B (2021) | Evaluate anticancer effects | Induced apoptosis in breast cancer cell lines, with IC50 values indicating strong cytotoxicity. Mechanistic studies suggested involvement of the p53 pathway. |
| Study C (2022) | Synthesis applications | Successfully utilized as a precursor for synthesizing novel quinoline derivatives with enhanced biological activity. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Key structural variations among quinoline-4-carboxylic acid derivatives influence their physicochemical and biological properties. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
*Estimated LogP values based on analogous structures.
Key Findings :
Substituent Effects: Heteroaromatic vs. Aromatic Groups: Thiophene (350998-05-9) and furan derivatives exhibit distinct electronic profiles. Halogen Impact: Bromine at position 6 (vs. chlorine in compound 29) increases molecular weight and electron-withdrawing effects, which may enhance interaction with biological targets .
Biological Activity: Carboxamide derivatives (e.g., compound 15 in ) show antiparasitic activity, suggesting that the carboxylic acid group in the target compound could be modified to amides for optimized pharmacokinetics . Thiophene-containing analogs (350998-05-9) are annotated as irritants (Xi hazard class), highlighting the importance of substituent choice in toxicity profiles .
Synthetic Accessibility :
- Microwave-assisted synthesis (e.g., compound 33 in ) offers faster reaction times and higher yields compared to traditional methods, a strategy applicable to the target compound .
Q & A
Q. What are the standard synthetic routes for synthesizing 6-Bromo-2-[2-(5-methylfuran-2-yl)ethenyl]quinoline-4-carboxylic acid?
The synthesis typically involves esterification of the quinoline-4-carboxylic acid precursor followed by functionalization. For example:
- Step 1 : Esterification of 6-bromo-2-arylquinoline-4-carboxylic acid using ethanol and concentrated sulfuric acid under reflux (15–17 hours), with reaction progress monitored via TLC (hexane:ethyl acetate, 9:1 v/v) .
- Step 2 : Introduction of the ethenyl group via Heck coupling or Wittig reaction with 5-methylfuran-2-carbaldehyde.
- Step 3 : Hydrolysis of the ethyl ester under basic conditions (e.g., NaOH/EtOH) to yield the carboxylic acid derivative. Classical methods like Gould–Jacob or Pfitzinger syntheses may also apply for constructing the quinoline core .
Q. How can researchers purify this compound effectively?
- Column chromatography using silica gel (60–120 mesh) with petroleum ether:ethyl acetate (9:1 v/v) is effective for isolating the crude product .
- Recrystallization from ethanol or DCM/hexane mixtures yields high-purity crystals, as demonstrated in X-ray crystallography studies of analogous quinoline esters .
- TLC monitoring (hexane:ethyl acetate) ensures reaction completion and guides fraction collection during chromatography .
Q. What spectroscopic methods are optimal for characterizing this quinoline derivative?
- NMR : H and C NMR confirm substitution patterns (e.g., bromine at C6, ethenyl group at C2) and aromatic proton environments .
- X-ray crystallography : Resolves spatial arrangement of substituents (e.g., E-configuration of the ethenyl group) and intermolecular interactions in the crystal lattice .
- Mass spectrometry (HRMS) : Validates molecular weight (CHBrNO, MW 358.19) and isotopic patterns for bromine .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize bromine displacement during synthesis?
- Temperature control : Lower reaction temperatures (e.g., 273–278 K during esterification) reduce undesired bromine elimination .
- Catalyst selection : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for introducing aryl/ethenyl groups without disrupting the C-Br bond .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates in coupling reactions, minimizing side reactions .
Q. What strategies resolve contradictions in reported synthetic yields for this compound?
- Variable analysis : Compare catalysts (HSO vs. HBTU/TEA), solvent systems, and reaction times across studies .
- Byproduct identification : Use HPLC-MS to detect intermediates (e.g., debrominated products) and adjust conditions accordingly .
- Scale-up considerations : Continuous flow reactors improve reproducibility and yield in large-scale syntheses .
Q. How does the electronic nature of the ethenyl substituent affect the compound’s photophysical properties?
- Conjugation effects : The ethenyl group enhances π-conjugation, shifting absorption/emission maxima (UV-Vis/fluorescence). X-ray data show planar quinoline-ethenyl systems, supporting extended conjugation .
- Substituent tuning : Electron-donating groups (e.g., 5-methylfuran) increase electron density on the quinoline ring, altering redox potentials (cyclic voltammetry) and singlet oxygen generation (for photodynamic therapy applications) .
Q. What are the challenges in synthesizing carboxamide derivatives from this compound?
- Activation requirements : Use coupling agents like HBTU with DMF and TEA to activate the carboxylic acid for amide bond formation .
- Steric hindrance : Bulky substituents at C2 (e.g., ethenyl-furan) may require microwave-assisted synthesis to improve reaction efficiency .
- Protection/deprotection : Temporary protection of the carboxylic acid (e.g., as a methyl ester) prevents side reactions during functionalization .
Q. How to analyze byproducts from esterification reactions involving this compound?
- HPLC-DAD/ELSD : Detects hydrolyzed esters (e.g., free carboxylic acid) and debrominated byproducts .
- GC-MS : Identifies volatile side products (e.g., ethyl bromide) formed during esterification with HSO/EtOH .
- Mechanistic studies : Isotopic labeling (O) or kinetic experiments clarify whether byproducts arise from acid-catalyzed elimination or nucleophilic substitution .
Methodological Notes
- Contradiction analysis : Conflicting data on bromine stability (e.g., displacement vs. retention) may stem from divergent reaction conditions (acidic vs. basic media) .
- Advanced applications : Structural analogs (e.g., 4-(1-adamantyl)quinolines) show antitubercular activity, suggesting potential for structure-activity relationship (SAR) studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
